molecular formula C17H14O6 B3028091 salvianolic acid F CAS No. 158732-59-3

salvianolic acid F

Cat. No.: B3028091
CAS No.: 158732-59-3
M. Wt: 314.29 g/mol
InChI Key: PULWRMOKQNWQBD-LZSLGQGWSA-N
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Description

Salvianolic acid F is a phenolic acid compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is part of a group of water-soluble phenolic acids known for their potent antioxidant properties. This compound, along with other salvianolic acids, has been extensively studied for its potential therapeutic benefits, particularly in the treatment of cardiovascular diseases, fibrosis, and cancer .

Mechanism of Action

Target of Action

Salvianolic acids, including Salvianolic Acid F, have been found to interact with several targets. These include vascular endothelial cells, aortic smooth muscle cells, and cardiomyocytes . They also target genes associated with inflammation, such as PTGS1 and PTGS2 . These targets play crucial roles in various physiological processes, including inflammation and cardiovascular function .

Mode of Action

Salvianolic acids interact with their targets in several ways. They act as reactive oxygen species scavengers , reducing oxidative stress . They also reduce leukocyte-endothelial adherence and inhibit inflammation and metalloproteinases expression from aortic smooth muscle cells . Additionally, they can competitively bind to target proteins, interrupting protein-protein interactions .

Biochemical Pathways

Salvianolic acids affect several biochemical pathways. They have been found to inhibit apoptosis by targeting the JNK/Akt pathway and the NF-κB pathway . They also modulate signal transduction within fibroblasts and cancer cells .

Pharmacokinetics

The pharmacokinetics of salvianolic acids have been studied in humans. They have been found to have good druggability . The main pharmacokinetic parameter of salvianolic acids, assessed by the power model, was the lack of proportionality with the dose range after single dosing .

Result of Action

The action of salvianolic acids results in several molecular and cellular effects. They have potent anti-oxidative capabilities due to their polyphenolic structure . They also promote the apoptosis of cancer cells and inhibit cancer-associated epithelial-mesenchymal transition processes .

Action Environment

Environmental factors can influence the action of salvianolic acids. For example, overexpression of reactive oxygen species and hypoxia in the tissue microenvironment can disrupt normal tissue repair and regeneration, contributing to the development of fibrosis, dysfunction, and severity of cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Salvianolic acid F plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely due to its polyphenolic structure, which gives it potent anti-oxidative capabilities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by acting as a reactive oxygen species scavenger, reducing leukocyte-endothelial adherence, inhibiting inflammation, and regulating immune function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. These include binding interactions with target proteins, interrupting protein-protein interactions, and influencing gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of salvianolic acid F involves several steps, including extraction, purification, and synthesis. The extraction process typically uses solvents such as ethanol or methanol to isolate the compound from the plant material. Purification is achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC) and preparative chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale extraction and purification equipment. The process begins with the extraction of the raw material using solvents, followed by purification using chromatographic methods. The final product is then subjected to quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions: Salvianolic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Salvianolic acid F has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Salvianolic acid F is part of a group of salvianolic acids, which include salvianolic acid A, salvianolic acid B, and salvianolic acid C. These compounds share similar structures and biological activities but differ in their potency and specific effects .

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-fibrotic properties, making it a promising candidate for further research and therapeutic development .

Properties

IUPAC Name

(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c18-13-6-2-10(9-15(13)20)1-5-12-11(4-8-16(21)22)3-7-14(19)17(12)23/h1-9,18-20,23H,(H,21,22)/b5-1+,8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULWRMOKQNWQBD-LZSLGQGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC2=C(C=CC(=C2O)O)C=CC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C2=C(C=CC(=C2O)O)/C=C/C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347060
Record name (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158732-59-3
Record name (2E)-3-{2-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-3,4-dihydroxyphenyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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